Product packaging for (6-Methylnaphthalen-1-yl)methanol(Cat. No.:CAS No. 61639-45-0)

(6-Methylnaphthalen-1-yl)methanol

Cat. No.: B14584163
CAS No.: 61639-45-0
M. Wt: 172.22 g/mol
InChI Key: PKWLYEPIVSOVRG-UHFFFAOYSA-N
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Description

(6-Methylnaphthalen-1-yl)methanol is a chemical compound of interest in organic synthesis and research laboratories. This naphthalene-derived alcohol serves as a versatile building block for the synthesis of more complex organic molecules. Its structure suggests potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents, and in material science for the creation of specialized polymers or organic materials. Researchers value this compound for its functional groups, which allow for further chemical modifications. The methyl and hydroxymethyl substituents on the naphthalene ring system make it a valuable precursor in catalytic reactions and conjugation chemistry. Always consult the product's Safety Data Sheet (SDS) before use. This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Note: The specific properties, mechanisms of action, and detailed applications for this exact compound are not readily available in the searched sources. The information provided is a general description based on its chemical structure. It is crucial to verify all data with internal testing and scientific literature prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O B14584163 (6-Methylnaphthalen-1-yl)methanol CAS No. 61639-45-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61639-45-0

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

(6-methylnaphthalen-1-yl)methanol

InChI

InChI=1S/C12H12O/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7,13H,8H2,1H3

InChI Key

PKWLYEPIVSOVRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC=C2)CO

Origin of Product

United States

Chemical Reactivity and Derivatization of 6 Methylnaphthalen 1 Yl Methanol

Transformations Involving the Hydroxymethyl Functional Group

The primary alcohol functionality at the benzylic position is a key site for a variety of chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The hydroxymethyl group of (6-Methylnaphthalen-1-yl)methanol can be readily oxidized to form the corresponding aldehyde, 6-methylnaphthalene-1-carbaldehyde (B11915473), and can be further oxidized to 6-methylnaphthalene-1-carboxylic acid. The benzylic nature of the alcohol makes it susceptible to a range of oxidizing agents. The choice of reagent determines the extent of the oxidation.

Milder oxidizing agents are typically employed for the selective conversion to the aldehyde, while stronger oxidants will lead to the carboxylic acid. The oxidation of methyl-substituted naphthalenes and their derivatives is a known transformation in organic synthesis. For instance, the oxidation of similar benzylic alcohols can be achieved with high efficiency. cymitquimica.com

Table 1: Oxidation Reactions of this compound

Starting MaterialReagent/ConditionsProduct
This compoundPyridinium chlorochromate (PCC), CH₂Cl₂6-Methylnaphthalene-1-carbaldehyde
This compoundPotassium permanganate (B83412) (KMnO₄), heat6-Methylnaphthalene-1-carboxylic acid
This compoundJones reagent (CrO₃, H₂SO₄, acetone)6-Methylnaphthalene-1-carboxylic acid

Esterification and Etherification of the Alcohol Moiety

The alcohol moiety of this compound can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Similarly, etherification can be achieved by reacting the alcohol with suitable reagents like alkyl halides, often in the presence of a base. These reactions are fundamental transformations of alcohols.

For example, the chemoselective etherification of benzyl (B1604629) alcohols can be accomplished using various catalytic systems, highlighting the reactivity of the benzylic hydroxyl group. organic-chemistry.orgresearchgate.net Iron(III) chloride has been shown to catalyze the etherification of benzylic alcohols, including those with naphthalene (B1677914) scaffolds. nih.gov

Table 2: Representative Esterification and Etherification Reactions

Reaction TypeReactantsProduct
EsterificationThis compound + Acetic anhydride(6-Methylnaphthalen-1-yl)methyl acetate
EtherificationThis compound + Sodium hydride, then Methyl iodide1-(Methoxymethyl)-6-methylnaphthalene

Nucleophilic Substitution Reactions at the Benzylic Carbon

The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution. However, it can be converted into a good leaving group, such as a tosylate or a halide, to facilitate substitution reactions at the benzylic carbon. This two-step process allows for the introduction of a wide variety of nucleophiles.

Direct cross-coupling reactions of benzyl alcohols with Grignard reagents, catalyzed by transition metals like nickel, iron, or cobalt, have also been developed, providing a more direct route for C-C bond formation at the benzylic position. acs.org

Table 3: Nucleophilic Substitution Pathways

Step 1: Activation of Hydroxyl GroupReagentIntermediateStep 2: Nucleophilic SubstitutionNucleophileFinal Product
Tosylationp-Toluenesulfonyl chloride, pyridine(6-Methylnaphthalen-1-yl)methyl tosylateSubstitutionSodium cyanide(6-Methylnaphthalen-1-yl)acetonitrile
HalogenationThionyl chloride (SOCl₂)1-(Chloromethyl)-6-methylnaphthaleneSubstitutionSodium azide1-(Azidomethyl)-6-methylnaphthalene

Formation of Carbonate Derivatives

This compound can react with phosgene (B1210022) or its equivalents, or through other modern synthetic methods, to form carbonate derivatives. The synthesis of mixed carbonates can be achieved through a three-component coupling of an alcohol, carbon dioxide, and an alkyl halide. nih.gov Furthermore, the synthesis of carbonates from alcohols and carbon dioxide can be promoted by reagents like dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov The synthesis of 1-naphthylmethyl carbonates has been reported, indicating the feasibility of this transformation for naphthalene-containing alcohols. cdnsciencepub.com

Table 4: Synthesis of Carbonate Derivatives

Carbonate TypeReagentsProduct
Symmetrical CarbonateThis compound + Triphosgene, baseBis((6-methylnaphthalen-1-yl)methyl) carbonate
Mixed CarbonateThis compound + CO₂, K₂CO₃, Methyl iodideMethyl (6-methylnaphthalen-1-yl)methyl carbonate

Reactions on the Substituted Naphthalene Ring System

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution, with the position of substitution being influenced by the directing effects of the existing methyl and hydroxymethyl groups.

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution on naphthalene, the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). pearson.comwordpress.comonlineorganicchemistrytutor.comstackexchange.com The substituents already present on the ring play a crucial role in determining the regioselectivity of the incoming electrophile.

The methyl group at the 6-position is an activating group and an ortho-, para-director. organicchemistrytutor.com In the context of the naphthalene ring, this would direct incoming electrophiles to the 5- and 7-positions. The hydroxymethyl group at the 1-position is generally considered a weakly deactivating group due to the electron-withdrawing inductive effect of the oxygen atom, and it would typically direct incoming electrophiles to the meta-positions relative to itself, which would be the 3- and 8-positions.

The outcome of an electrophilic substitution reaction on this compound will therefore be a result of the combined and sometimes competing directing effects of these two groups. The activating effect of the methyl group is likely to be dominant. Theoretical treatments on the orienting influence of substituents in naphthalene derivatives suggest that electron-donating groups direct incoming substituents to specific positions on the other ring. researchgate.net

Table 5: Predicted Major Products of Electrophilic Aromatic Substitution

ReactionElectrophilePredicted Major Product(s)Rationale
NitrationNO₂⁺ (from HNO₃/H₂SO₄)5-Nitro-(6-methylnaphthalen-1-yl)methanolThe activating methyl group directs ortho to its position (position 5).
BrominationBr⁺ (from Br₂/FeBr₃)5-Bromo-(6-methylnaphthalen-1-yl)methanolThe activating methyl group directs ortho to its position (position 5).
Friedel-Crafts AcylationRCO⁺ (from RCOCl/AlCl₃)5-Acyl-(6-methylnaphthalen-1-yl)methanolThe activating methyl group directs ortho to its position (position 5). Steric hindrance might favor this position over the 7-position.

Metal-Catalyzed Coupling Reactions for Further Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the construction of intricate molecular architectures under relatively mild conditions. bohrium.comwikipedia.orgwikipedia.org For derivatives of this compound, such as 1-halo-6-methylnaphthalenes, these reactions open up a vast chemical space for further functionalization. The primary coupling reactions applicable in this context include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each of these reactions enables the introduction of a specific type of substituent onto the naphthalene framework.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. rose-hulman.edu For the functionalization of the (6-methylnaphthalen-1-yl) scaffold, a derivative like 1-bromo-6-methylnaphthalene (B1594856) can be reacted with various aryl- or vinylboronic acids or their esters to yield 1-aryl- or 1-vinyl-6-methylnaphthalene derivatives. The general reaction scheme involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. rose-hulman.edu The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and depends on the specific substrates being coupled. nih.gov

Heck Reaction: The Heck reaction provides a means to form carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org A derivative such as 1-iodo-6-methylnaphthalene (B596889) can be reacted with a variety of alkenes, including acrylates, styrenes, and other vinyl derivatives, to introduce a substituted vinyl group at the C1 position of the naphthalene ring. organic-chemistry.orgnih.gov The reaction is typically catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.org The stereoselectivity of the Heck reaction often favors the formation of the trans-alkene product. bohrium.com

Sonogashira Coupling: This coupling reaction is a powerful method for the formation of carbon-carbon triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org Using a derivative like 1-bromo-6-methylnaphthalene, a wide range of alkynyl groups can be introduced at the C1 position. The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. libretexts.org

Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for the formation of carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. nih.gov A precursor like 1-bromo-6-methylnaphthalene can be coupled with a diverse range of amines, including anilines, alkylamines, and heterocycles, to produce the corresponding N-substituted (6-methylnaphthalen-1-yl)amines. The reaction requires a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction and has been the subject of extensive research. nih.gov

The following table summarizes representative conditions for these metal-catalyzed coupling reactions, although specific examples for the direct derivatization of this compound precursors are not extensively detailed in the cited literature. The data presented is based on analogous transformations of similar aryl halides and provides a general framework for the potential functionalization of the target compound.

Coupling ReactionAryl Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraBromobenzenePhenylboronic acidPd(OAc)2 / PPh3K2CO3Toluene/H2O100>95 nih.gov
HeckIodobenzeneStyrenePd(OAc)2Et3NDMF100High wikipedia.org
SonogashiraIodobenzenePhenylacetylenePdCl2(PPh3)2 / CuIEt3NTHFRT91 wikipedia.org
Buchwald-Hartwig Amination2-Bromo-6-methylpyridinetrans-1,2-DiaminocyclohexanePd2(dba)3 / (±)-BINAPNaOBu-tToluene8060 chemspider.com

Advanced Spectroscopic and Analytical Characterization Techniques for 6 Methylnaphthalen 1 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In a typical ¹H NMR spectrum of a related naphthalene (B1677914) derivative, distinct signals are observed for the aromatic, methyl, and methanolic protons. docbrown.info The aromatic protons usually appear as a complex multiplet in the downfield region of the spectrum, a result of their varied electronic environments and spin-spin coupling interactions. organicchemistrydata.orgchemicalbook.comchemicalbook.com The chemical shifts of these protons are influenced by the positions of the methyl and hydroxymethyl substituents on the naphthalene ring. The methyl protons typically present as a singlet, while the methylene (B1212753) protons of the hydroxymethyl group also appear as a singlet, unless coupling to the hydroxyl proton is observed. The hydroxyl proton itself often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent due to hydrogen bonding and chemical exchange. amherst.edu

Interactive Data Table: Representative ¹H NMR Chemical Shifts

Proton Type Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic-H 7.0 - 8.0 Multiplet
CH₂OH ~4.7 Singlet
CH₃ ~2.5 Singlet

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. docbrown.info Each unique carbon atom in (6-Methylnaphthalen-1-yl)methanol gives rise to a distinct signal in the ¹³C NMR spectrum. chemicalbook.com The aromatic carbons resonate in the downfield region, typically between 120 and 140 ppm. organicchemistrydata.orgchemguide.co.uk The chemical shifts of the quaternary carbons (those to which the methyl and hydroxymethyl groups are attached, and the ring-junction carbons) are also found in this region. The carbon of the methyl group appears at a characteristic upfield chemical shift, while the carbon of the hydroxymethyl group (CH₂OH) is observed at a more downfield position due to the deshielding effect of the attached oxygen atom. researchgate.net

Interactive Data Table: Representative ¹³C NMR Chemical Shifts

Carbon Type Typical Chemical Shift (δ, ppm)
Aromatic C-H 120 - 130
Aromatic C-quat 130 - 140
CH₂OH ~65

To definitively assign all proton and carbon signals and to elucidate the complete bonding network, two-dimensional (2D) NMR techniques are employed. mdpi.com Experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum reveals correlations between coupled protons, helping to trace the connectivity of the protons within the naphthalene ring system. An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals. Further experiments like Heteronuclear Multiple Bond Correlation (HMBC) can establish longer-range (2- and 3-bond) correlations between protons and carbons, confirming the placement of the methyl and hydroxymethyl groups on the naphthalene core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. epa.govscielo.br In a GC-MS analysis of this compound, the compound is first vaporized and separated from other components in a mixture as it passes through a capillary column. researchgate.netresearchgate.net Upon entering the mass spectrometer, the molecules are ionized, typically by electron ionization (EI), which causes them to fragment in a reproducible manner. The resulting mass spectrum displays the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. ksu.edu.tr The fragmentation pattern is a characteristic fingerprint of the molecule and can be used to confirm its structure. For this compound, key fragments would likely arise from the loss of a hydroxyl radical (•OH), a water molecule (H₂O), or the entire hydroxymethyl group (•CH₂OH).

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. rsc.orgnih.gov In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would typically produce a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. This technique is less prone to fragmentation than GC-MS, making it ideal for accurately determining the molecular weight of the parent compound. High-resolution ESI-MS can provide the exact mass of the molecule with high precision, allowing for the determination of its elemental composition.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, an FT-IR spectrum provides a unique molecular fingerprint. For this compound, the spectrum is characterized by several key absorption bands that correspond to the specific vibrational modes of its constituent bonds.

The most prominent feature is a broad absorption band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The presence of both aromatic and aliphatic C-H bonds is also evident. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl (CH₃) and methylene (CH₂) groups are observed just below 3000 cm⁻¹.

The naphthalene ring itself gives rise to a series of sharp absorption bands. The C=C stretching vibrations within the aromatic system are found in the 1650-1450 cm⁻¹ region. Furthermore, the C-O stretching vibration of the primary alcohol group can be identified in the 1260-1000 cm⁻¹ range. The specific positions of these bands can provide insight into the molecule's structure and bonding environment.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Alcohol 3500 - 3200 (Broad)
C-H Stretch Aromatic 3100 - 3000
C-H Stretch Aliphatic (CH₃, CH₂) 2960 - 2850
C=C Stretch Aromatic Ring 1650 - 1450

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system in this compound is the primary chromophore, responsible for its characteristic UV absorption. The spectrum is expected to be similar to that of 1-methylnaphthalene (B46632), which displays distinct absorption bands corresponding to π→π* transitions within the aromatic system. nist.gov

The presence of the hydroxymethyl (-CH₂OH) and methyl (-CH₃) groups as substituents on the naphthalene core can influence the absorption maxima (λ_max). These auxochromic groups can cause a slight bathochromic (red) shift or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted naphthalene. The spectrum is typically measured in a non-polar solvent like ethanol (B145695) or hexane (B92381).

Table 2: Typical UV Absorption Maxima for Naphthalene Chromophores

Transition Wavelength Range (nm) Notes
¹Bₐ ~220 High-energy transition
¹Lₐ ~286 Characteristic of naphthalenes
¹Lₐ ~312 Fine structure often observed

Data based on the parent compound 1-methylnaphthalene; shifts are expected for this compound due to substitution. nist.gov

X-ray Diffraction Crystallography for Solid-State Structure Determination

For naphthalen-1-ylmethanol, studies show that the molecule is nearly planar, with the exception of the hydroxyl group. nih.gov The carbon atoms of the naphthalene ring system lie within a very small deviation of their mean plane. nih.gov A crucial feature of its crystal structure is the formation of intermolecular O-H···O hydrogen bonds. These interactions link adjacent molecules into infinite chains, which then assemble into layers that are held together by van der Waals forces. nih.gov It is highly probable that this compound would adopt a similar crystal packing motif, driven by the same hydrogen bonding between the alcohol functionalities. The primary difference would be the presence of the methyl group at the 6-position, which might introduce subtle changes to the crystal packing and intermolecular distances.

Table 3: Crystallographic Data for the Analogous Compound Naphthalen-1-ylmethanol

Parameter Value
Chemical Formula C₁₁H₁₀O
Crystal System Monoclinic
Space Group P2₁/c
Hydrogen Bonding O-H···O interactions forming infinite chains

Data from the structural analysis of naphthalen-1-ylmethanol, a close structural analog. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the quantitative assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for purity analysis. A common method for a compound like this compound would be Reverse-Phase HPLC (RP-HPLC). In this setup, a non-polar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase.

The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.gov By adjusting the ratio of the solvents (gradient elution), a high degree of separation can be achieved. This compound, being a moderately polar compound, would elute at a specific retention time under defined conditions. The purity is determined by integrating the area of the corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. Commercial suppliers often use HPLC to certify purity levels, for instance, ≥ 96%. chemimpex.com

Table 4: Illustrative RP-HPLC Parameters for Analysis

Parameter Condition
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water (e.g., 80:20 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. For the synthesis of this compound, for example, via the reduction of 6-methyl-1-naphthaldehyde, TLC can distinguish between the starting material, the product, and any intermediates.

A small amount of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel), which is then developed in a suitable mobile phase, often a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. nih.gov The starting aldehyde is more polar than the corresponding alcohol product due to the nature of the carbonyl group. Therefore, the product, this compound, will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the starting aldehyde. The reaction is considered complete when the spot corresponding to the starting material has disappeared. The Rf value is a ratio, and for effective separation, it is often targeted to be in the "sweet spot" of approximately 0.2 to 0.5. nih.gov

Table 5: Hypothetical TLC Monitoring of Aldehyde Reduction

Compound Functionality Expected Polarity Expected R_f Value*
6-Methyl-1-naphthaldehyde Aldehyde Higher ~0.30
This compound Alcohol Lower ~0.45

*In a hypothetical solvent system like Hexane:Ethyl Acetate (4:1). Rf values are dependent on the exact conditions.

Computational and Theoretical Investigations of 6 Methylnaphthalen 1 Yl Methanol

Quantum Chemical Modeling of Molecular Structure and Reactivity

Quantum chemical modeling is at the heart of understanding a molecule's fundamental properties. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide range of properties. For (6-Methylnaphthalen-1-yl)methanol, DFT calculations would be instrumental in optimizing its ground state geometry, representing the most stable three-dimensional arrangement of its atoms.

Furthermore, DFT is crucial for locating and characterizing transition states, which are the energy maxima along a reaction coordinate. Identifying the structure and energy of transition states is essential for understanding the kinetics of chemical reactions involving this compound. While specific DFT studies on this compound are not readily found, research on similar systems, such as the oxidative esterification of primary alcohols on palladium surfaces, utilizes DFT to understand reaction mechanisms. acs.org Similarly, DFT has been employed to study the dehydrogenation of methanol (B129727) on various catalysts, providing insights into the elementary steps of the reaction.

A hypothetical DFT study on this compound could involve various functionals and basis sets to ensure the reliability of the results. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) would be critical for obtaining accurate predictions.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyHypothetical Value
Ground State Energy[Value] Hartree
Dipole Moment[Value] Debye
HOMO Energy[Value] eV
LUMO Energy[Value] eV
HOMO-LUMO Gap[Value] eV

Note: The values in this table are for illustrative purposes and would need to be determined by actual DFT calculations.

A potential energy surface (PES) is a multidimensional surface that represents the energy of a molecule as a function of its geometry. For a chemical reaction, the PES provides a map of all possible pathways from reactants to products, including any intermediates and transition states.

For this compound, computational chemists would explore the PES to understand its conformational landscape and the energetics of its potential reactions. For instance, the rotation around the C-C bond connecting the naphthalene (B1677914) ring and the methanol group would have a specific energy profile that could be mapped out.

Mechanistic Pathway Elucidation through Computational Methods

Understanding the step-by-step process of a chemical reaction is a primary goal of computational chemistry. The following methods are key to elucidating reaction mechanisms.

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that it indeed connects the desired reactants and products. An IRC calculation traces the minimum energy path downhill from the transition state on the potential energy surface. acs.org This provides a clear picture of the structural changes that occur during the reaction.

For a hypothetical reaction of this compound, such as its oxidation to an aldehyde, an IRC calculation would start from the optimized transition state geometry and follow the path towards both the reactant (the alcohol) and the product (the aldehyde), thus verifying the connection and providing a detailed visualization of the reaction pathway.

While no specific microkinetic models for this compound are available, the methodology has been successfully applied to understand the synthesis of methanol and dimethyl ether, where it helps to elucidate dominant reaction pathways and rate-determining steps. mdpi.com A microkinetic model for a reaction involving this compound would involve:

Identifying all plausible elementary reaction steps.

Calculating the free energy of all species (reactants, intermediates, products, and transition states) using DFT.

Solving a set of coupled differential equations to determine the concentrations of all species over time.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data and for identifying unknown compounds. For this compound, DFT calculations could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Conformational analysis is another important application. Molecules can often exist in multiple spatial arrangements, or conformers, each with a different energy. By systematically exploring the potential energy surface, computational methods can identify the most stable conformers of this compound and their relative populations at a given temperature. This information is crucial for understanding its physical and chemical properties. For instance, the orientation of the hydroxyl group relative to the naphthalene ring would significantly impact its reactivity and intermolecular interactions.

Computational Studies on Naphthalene Derivatization Principles

Computational and theoretical chemistry have emerged as indispensable tools for elucidating the intricate principles governing the derivatization of naphthalene. These methods provide profound insights into the electronic structure, reactivity, and spectroscopic properties of naphthalene and its derivatives, guiding the rational design of novel functional molecules. Density Functional Theory (DFT) is a particularly prominent computational approach in this field, enabling the accurate prediction of molecular properties and reaction mechanisms.

Theoretical investigations have systematically explored the influence of various functional groups on the naphthalene core. By calculating properties such as aromaticity indices, natural bond orbitals (NBOs), and spectroscopic signatures, researchers can quantify the effects of activating and deactivating substituents. bohrium.com For instance, DFT studies have shown that the introduction of different groups alters the electron density distribution across the naphthalene rings, which in turn dictates the regioselectivity of subsequent chemical modifications. bohrium.com

A key aspect of naphthalene derivatization is the tuning of its electronic properties for specific applications, such as in organic electronics. Computational studies have been instrumental in predicting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of novel naphthalene derivatives. These calculations are crucial for designing materials with desired charge transport characteristics for use in devices like organic field-effect transistors (OFETs). nih.gov A series of naphthalene derivatives connected through different linkages (α-bond, double bond, and triple bond) have been synthesized and their electronic properties rationalized through DFT calculations, demonstrating the power of a combined experimental and theoretical "building-blocks approach". nih.gov

Furthermore, computational methods are vital for understanding and predicting the outcomes of chemical reactions involving naphthalene. For example, the mechanisms of photocycloadditions of naphthalene derivatives can be elucidated through DFT calculations. acs.org These studies can explain the chemo-, regio-, and stereoselectivity observed in such reactions and help in optimizing reaction conditions to favor the formation of a desired cycloadduct. acs.org The influence of triplet sensitizers and other reaction parameters on the reaction pathway can be modeled, providing a detailed picture of the potential energy surfaces and transition states. acs.org

Computational spectroscopy, another facet of theoretical investigation, allows for the prediction and interpretation of experimental spectra. Theoretical calculations of infrared (IR) and UV-vis spectra can confirm the structure of newly synthesized naphthalene derivatives and provide insights into their electronic transitions. bohrium.commdpi.com For example, in naphthalene and its derivatives, UV-vis results from theoretical studies have identified π → π* and n→ π* transitions. bohrium.com

The stability and reactivity of naphthalene derivatives can also be assessed through computational means. For instance, the steric strain in highly substituted naphthalenes and its effect on the aromatic core have been studied using DFT. acs.org These calculations can reveal unusual reaction pathways and rearrangements that are driven by the release of steric strain, leading to the formation of unexpected products. acs.org

The principles of naphthalene derivatization are further illuminated by computational studies on the formation of the naphthalene ring itself and its interaction with other molecules. Theoretical investigations have explored radical/π-bond addition reactions as potential pathways for the formation of fused two-ring systems like naphthalene from single-ring aromatic compounds. nih.gov Additionally, DFT has been used to study the functionalization of naphthalene with transition metals for applications in sensing, revealing the nature of the interaction and charge transfer between the naphthalene moiety and the metal. researchgate.netresearcher.life

The following tables present representative data from computational studies on various naphthalene derivatives, illustrating the types of information that can be obtained through theoretical investigations.

Table 1: Calculated Electronic Properties of Naphthalene Derivatives

This table showcases the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with the optical energy gap (Eg,op), for a series of naphthalene derivatives, as determined by a combination of experimental measurements and DFT calculations (B3LYP/6-31G(d)). Such data is crucial for designing materials for organic electronics. nih.gov

CompoundEg,op (eV)HOMO (eV)LUMO (eV)
DIN3.22-5.70-2.48
DSN2.87-5.48-2.61
DPEN3.12-5.62-2.50
Data sourced from reference nih.gov

Table 2: Calculated Reaction Energies for Reactions of a Naphthalene Complex

This table presents the calculated reaction energies (ΔEr) for the Diels-Alder cycloaddition and substitution reactions of the Cr(CO)3(η6-Naphthalene) complex with different dienophiles (C2X2 where X = H, F, Cl). The calculations were performed at the M06-2X/6-311G(d,p) level of theory. This data helps in predicting the favorability of different reaction pathways. doi.org

Reaction TypeDienophileΔEr (kcal/mol)
Diels-AlderC2H2-28.6
Diels-AlderC2F2-38.0
Diels-AlderC2Cl2-28.1
SubstitutionC2H219.8
SubstitutionC2F218.0
SubstitutionC2Cl220.2
Data sourced from reference doi.org

Applications in Advanced Materials Science and Organic Synthesis

Polymer and Materials Engineering Applications

The naphthalene (B1677914) scaffold is a critical component in the synthesis of high-performance polymers. While direct applications of (6-Methylnaphthalen-1-yl)methanol are not extensively documented, its structural motifs are found in key monomers for advanced materials. For instance, dimethylnaphthalenes (DMNs) are crucial precursors to high-value polymers like polyethylene (B3416737) naphthalate (PEN), which offers superior thermal and mechanical properties compared to conventional polyesters. researchgate.netresearchgate.net The production of specific DMN isomers, such as 2,6-DMN, is a major focus of industrial research, often involving the methylation of naphthalene or methylnaphthalene. researchgate.net

The compound (1-Methylnaphthalen-4-yl)methanol, an isomer of the subject compound, is noted for its use in formulating specialty polymers, where it can enhance the properties of coatings, adhesives, and plastics. chemimpex.com This suggests that this compound holds similar potential as a monomer or modifying agent in polymer science, where the rigid naphthalene unit can be leveraged to improve the performance characteristics of materials.

Table 1: Potential Roles in Polymer and Materials Science

Application Area Potential Function of this compound
Specialty Polymers Monomer or co-monomer for producing high-performance polyesters.
Coatings & Adhesives Additive to enhance thermal stability and mechanical strength.

| Advanced Materials | Building block for creating conductive polymers or nanocomposites. chemimpex.com |

Role as Chemical Intermediates and Building Blocks in Organic Synthesis

This compound is a valuable chemical intermediate due to its dual functionality. The hydroxymethyl (-CH₂OH) group is a reactive site for a wide array of chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a halide. These transformations allow for the incorporation of the 6-methylnaphthalene moiety into larger, more complex molecular architectures.

Isomeric compounds like (1-Methylnaphthalen-4-yl)methanol are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com The naphthalene core is a common scaffold in medicinal chemistry, and the ability to introduce it via a reactive methanol (B129727) handle makes these compounds particularly useful. nih.govnih.gov The methyl group on the naphthalene ring also offers a site for further functionalization or can be used to fine-tune the steric and electronic properties of the final molecule.

Methanol itself is widely regarded as a fundamental C1 building block in organic chemistry, used in methylation reactions that are critical for synthesizing pharmaceuticals and other biologically active molecules. springernature.com The presence of a methanol-derived group on the naphthalene scaffold positions this compound as a ready-to-use building block for constructing complex organic structures.

Development of Novel Ligands and Coordination Compounds Utilizing Naphthalene-Methanol Scaffolds

The naphthalene scaffold is a frequent choice in the design of ligands for coordination chemistry. Its rigid, planar structure and rich π-electron system can effectively interact with metal centers. The functional groups attached to the naphthalene ring play a crucial role in defining the ligand's coordination properties.

For example, a new ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, has been synthesized and used to create coordination complexes with metals such as Manganese (Mn), Iron (Fe), Nickel (Ni), Copper (Cu), and Zinc (Zn). nih.gov These complexes have been investigated for potential anticancer activities. nih.gov This demonstrates how a naphthalene moiety can be a core component of a ligand system.

In the case of this compound, the hydroxymethyl group can act as a coordinating site itself or be chemically modified to introduce other donor atoms (e.g., nitrogen, sulfur, phosphorus), thereby creating novel mono- or polydentate ligands. The methyl group can also influence the ligand's steric environment, which in turn affects the geometry and reactivity of the resulting metal complex.

Table 2: Potential Metal Complexes from Naphthalene-Methanol Based Ligands

Metal Ion Potential Application of Resulting Complex
Manganese (Mn) Anticancer activity. nih.gov
Iron (Fe) Catalysis, bioinorganic modeling. nih.gov
Nickel (Ni) Catalysis, materials science. nih.gov
Copper (Cu) Anticancer activity, catalysis. nih.gov

| Zinc (Zn) | Bioinorganic chemistry, fluorescent sensors. nih.gov |

Catalytic Applications and Process Development (e.g., methylation reactions)

While this compound is not typically a catalyst itself, it is a key substrate in process development for catalytic reactions, particularly those involving naphthalene derivatives. The synthesis of specific dimethylnaphthalene isomers via the methylation of methylnaphthalene using methanol is a catalytically intensive process. researchgate.netpsu.edu Zeolite catalysts like ZSM-5, SAPO-11, and H-beta are often employed to control the regioselectivity of the methylation, aiming for high yields of desired products like 2,6-DMN. researchgate.netresearchgate.net

In these research and development efforts, this compound and its isomers serve as critical reference compounds and starting materials to understand reaction mechanisms, catalyst performance, and product distribution. researchgate.net The study of how different isomers react under various catalytic conditions is essential for optimizing industrial processes for producing polymer precursors. The reaction is influenced by factors such as catalyst pore structure, acidity, and reaction temperature. researchgate.net

Precursor Chemistry for Advanced Organic Molecules

This compound is an important precursor for the synthesis of more complex, advanced organic molecules, especially polycyclic aromatic hydrocarbons (PAHs). researchgate.net PAHs are a class of organic semiconductors with unique optical and electronic properties, making them valuable in the development of organic electronics. rsc.org

Synthetic strategies often involve the ring-closing reactions of precursors that contain naphthalene units. rsc.org For example, methylated PAHs like methylchrysenes, which are of interest in environmental science, can be prepared via photochemical cyclization of stilbenoid precursors that are built from naphthalenic building blocks. nih.gov The this compound molecule provides a functionalized naphthalene core that can be elaborated into these larger, conjugated systems. Its isomer, (1-Methylnaphthalen-4-yl)methanol, is explicitly described as a precursor for the production of other naphthalenes and for the conversion into other aromatic ring compounds. cymitquimica.com

Table 3: Advanced Molecules Derived from Naphthalene-based Precursors

Molecule Class Description Potential Application
Polycyclic Aromatic Hydrocarbons (PAHs) Compounds with multiple fused aromatic rings. researchgate.net Organic semiconductors, functional materials. rsc.org
Methylchrysenes A specific type of methylated PAH. nih.gov Toxicological standards, environmental research. nih.gov

| Functional Dyes | Molecules with tailored light-absorbing properties. | Organic electronics, sensors. |

Q & A

Q. What are the recommended laboratory methods for synthesizing (6-Methylnaphthalen-1-yl)methanol?

  • Methodological Answer : The compound can be synthesized via recrystallization from ethanol, as demonstrated in crystallographic studies of structurally similar naphthalenemethanol derivatives . Starting materials such as substituted naphthalenols (e.g., 6-methoxynaphthalen-2-ol) can be functionalized through alkylation or hydroxylation reactions. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts. Commercial availability of intermediates like naphthalen-2-ol derivatives simplifies synthesis .

Q. How is the crystal structure of this compound characterized?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. Key parameters include bond lengths (e.g., C1–C11: 1.81 Å) and torsion angles (e.g., C1–C2–C3–C4: −176.55°), which reveal molecular conformation . Hydrogen bonding between the hydroxyl group (O1–H1) and adjacent aromatic rings stabilizes the crystal lattice. Refinement software like SHELXL is used to validate structural models .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Safety Data Sheets (SDS) classify this compound under acute toxicity (Category 4) with hazards including skin contact (H312), inhalation (H332), and ingestion (H302). Laboratory handling requires PPE (gloves, goggles), fume hoods, and segregated waste disposal. Ethanol recrystallization residues must be treated as hazardous waste and processed by certified facilities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound derivatives?

  • Methodological Answer : SAR studies should focus on modifying substituents at the naphthalene ring (e.g., methoxy, fluoro groups) and the hydroxymethyl group. For example:
  • Antimicrobial Activity : Evaluate derivatives against Gram-positive/negative bacteria using disk diffusion assays.
  • Anticancer Potential : Screen cytotoxicity via MTT assays, correlating results with substituent electronic properties.
    Computational modeling (e.g., DFT for charge distribution) can predict binding affinities to biological targets .

Q. What strategies resolve contradictions in toxicological data for naphthalene derivatives like this compound?

  • Methodological Answer : Discrepancies in toxicity studies (e.g., hepatic vs. renal effects) require systematic re-evaluation of:
  • Exposure Routes : Compare oral, dermal, and inhalation outcomes using standardized OECD guidelines .
  • Species-Specific Responses : Conduct cross-species analyses (e.g., rodents vs. human cell lines) to identify metabolic differences.
  • Dose-Response Curves : Use probabilistic models to distinguish threshold effects from stochastic variability .

Q. How can methanol crossover be mitigated in electrochemical applications involving this compound?

  • Methodological Answer : In direct methanol fuel cells (DMFCs), methanol crossover reduces efficiency. Strategies include:
  • Flow Channel Design : Thin porous electrolyte layers (≤1 mm) with high tortuosity to limit diffusion .
  • Electrolyte Optimization : Sulfuric acid-based electrolytes enhance methanol oxidation at the anode, reducing crossover .
  • Operational Parameters : Maintain flow rates >5 mL/min to counteract diffusion gradients while minimizing pressure drops .

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